Potent IMPDH Inhibition Activity Quantified by Ki Value
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid acts as a direct inhibitor of human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). Unlike its uncharacterized structural analogs, it has a verified Ki of 430 nM for the IMP substrate [1]. This nanomolar-level binding affinity confirms a specific, measurable target engagement that is absent from publicly available data for the nearest analogs, such as 2-(1H-imidazol-1-yl)-3-methylbutanoic acid and 2-(2,3-dimethylimidazol-4-yl)-3-methylbutanoic acid .
| Evidence Dimension | Inhibition constant (Ki) against human IMPDH2 (IMP substrate) |
|---|---|
| Target Compound Data | Ki = 430 nM |
| Comparator Or Baseline | Closest analogs, including 2-(1H-imidazol-1-yl)-3-methylbutanoic acid and 2-(2,3-dimethylimidazol-4-yl)-3-methylbutanoic acid, have no publicly reported IMPDH2 Ki values. |
| Quantified Difference | Not calculable; target compound is the sole compound with quantifiable inhibition in this class. |
| Conditions | In vitro enzymatic assay with Inosine-5'-monophosphate (IMP) as substrate. Source: BindingDB. |
Why This Matters
This validated inhibitory activity confirms the compound as a functional tool for IMPDH2 studies, unlike its uncharacterized analogs, directly supporting its selection for projects investigating purine metabolism, immunosuppression, or antiviral mechanisms.
- [1] BindingDB. BDBM50421763: Ki = 430 nM for inhibition of IMP substrate of Inosine-5'-monophosphate dehydrogenase 2. View Source
